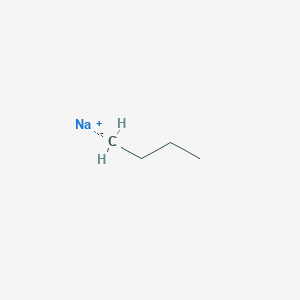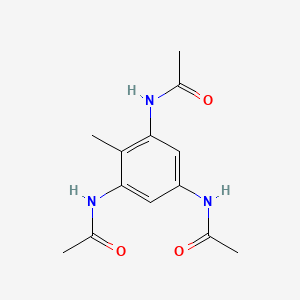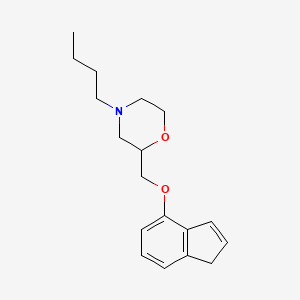
(E)-5-Azahepta-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-Azahepta-2,4-diene is an organic compound characterized by its unique structure, which includes a nitrogen atom within a conjugated diene system. This compound is of significant interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Azahepta-2,4-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of an aldehyde with a primary amine, followed by a series of elimination reactions to form the conjugated diene system. The reaction conditions often require the use of a base to facilitate the elimination steps and may involve heating to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: (E)-5-Azahepta-2,4-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene system into a more saturated form.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azahepta-dienes.
科学研究应用
(E)-5-Azahepta-2,4-diene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which (E)-5-Azahepta-2,4-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the nitrogen atom. These structural features allow it to interact with different molecular targets, including enzymes and receptors, potentially influencing biological pathways and processes.
相似化合物的比较
(E)-1,3-Butadiene: A simple conjugated diene with similar reactivity but lacking the nitrogen atom.
Pyridine: Contains a nitrogen atom within an aromatic ring, offering different reactivity and applications.
Azobenzene: Features a nitrogen-nitrogen double bond, providing unique photochemical properties.
Uniqueness: (E)-5-Azahepta-2,4-diene is unique due to its combination of a conjugated diene system and a nitrogen atom, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its utility in multiple fields of research highlight its significance.
属性
CAS 编号 |
3653-19-8 |
|---|---|
分子式 |
C6H11N |
分子量 |
97.16 g/mol |
IUPAC 名称 |
(E)-N-ethylbut-2-en-1-imine |
InChI |
InChI=1S/C6H11N/c1-3-5-6-7-4-2/h3,5-6H,4H2,1-2H3/b5-3+,7-6? |
InChI 键 |
RKNWIPJTFNGBHD-BGVSRGBMSA-N |
手性 SMILES |
CCN=C/C=C/C |
规范 SMILES |
CCN=CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


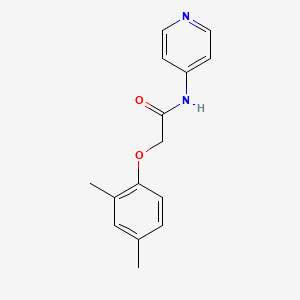
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)


![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
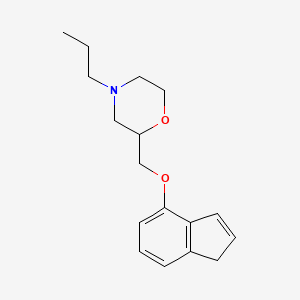
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
![4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157006.png)
